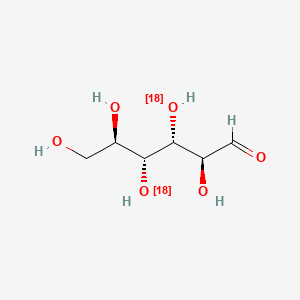
D-Mannose-18O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose-18O2 is a derivative of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It is known for its role in preventing urinary tract infections by inhibiting the adhesion of Escherichia coli to the urothelium . The compound this compound is labeled with two oxygen-18 isotopes, making it useful in various scientific studies, particularly in tracing and metabolic pathway analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-18O2 typically involves the incorporation of oxygen-18 isotopes into the D-mannose molecule. This can be achieved through isotopic exchange reactions or by using oxygen-18 labeled precursors in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of D-mannose generally involves the extraction from natural sources such as fruits or the enzymatic conversion of glucose. The production of this compound, however, is more specialized and may involve the use of isotopically labeled water or other precursors in the enzymatic or chemical synthesis process .
化学反应分析
Types of Reactions
D-Mannose-18O2 undergoes various chemical reactions, including:
Oxidation: D-mannose can be oxidized to form D-mannonic acid.
Reduction: Reduction of D-mannose can yield D-mannitol.
Isomerization: D-mannose can be isomerized to D-fructose or D-glucose.
Epimerization: D-mannose can be epimerized to D-glucose using specific enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium on carbon.
Isomerization: Enzymes such as D-lyxose isomerase and D-mannose isomerase.
Epimerization: Enzymes like cellobiose 2-epimerase.
Major Products
Oxidation: D-mannonic acid.
Reduction: D-mannitol.
Isomerization: D-fructose and D-glucose.
Epimerization: D-glucose.
科学研究应用
D-Mannose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the pathways of glycoprotein synthesis and degradation.
Medicine: Investigated for its potential in preventing urinary tract infections and as a therapeutic agent in metabolic disorders.
Industry: Used in the production of dietary supplements and as a precursor for the synthesis of other bioactive compounds
作用机制
D-Mannose-18O2 exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-mannose binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from adhering to the urothelial cells. This mechanism reduces the likelihood of infection and promotes the clearance of bacteria from the urinary tract .
相似化合物的比较
Similar Compounds
D-Glucose: An epimer of D-mannose at the C-2 position.
D-Fructose: An isomer of D-mannose.
D-Mannitol: A reduction product of D-mannose.
D-Tagatose: A functional sugar with similar low-calorie properties
Uniqueness
D-Mannose-18O2 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and metabolic research. Its ability to inhibit bacterial adhesion also sets it apart from other similar sugars, making it a promising compound in medical applications .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i11+2,12+2 |
InChI 键 |
GZCGUPFRVQAUEE-GDALOXOSSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





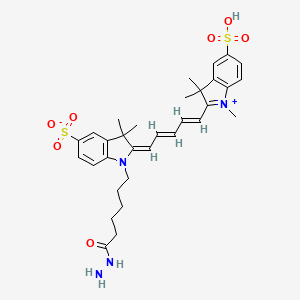
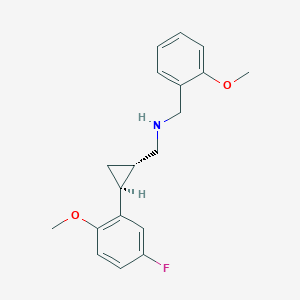
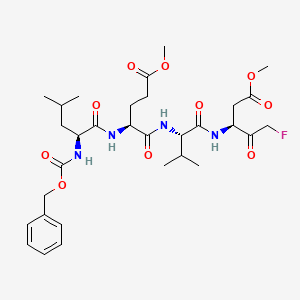
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
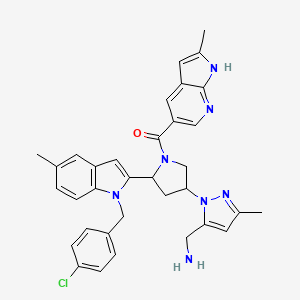
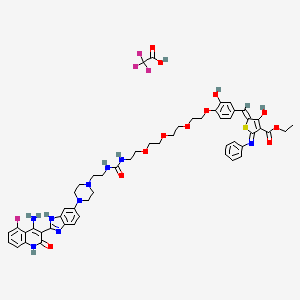
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)
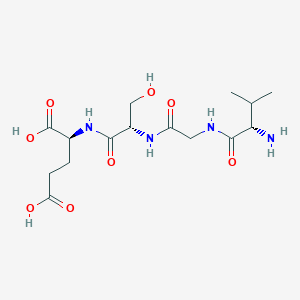
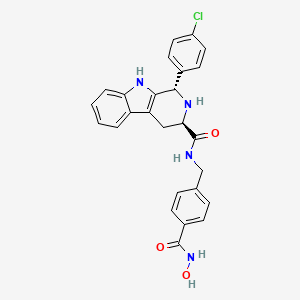
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

